![molecular formula C6H4BClF2O2 B1429146 (2-Chloro-4,6-difluorophenyl)boronic acid CAS No. 1373393-48-6](/img/structure/B1429146.png)
(2-Chloro-4,6-difluorophenyl)boronic acid
Overview
Description
(2-Chloro-4,6-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BClF2O2. It is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of (2-Chloro-4,6-difluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that the compound may have good bioavailability for its intended applications in organic synthesis.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the specific reactants used in the SM coupling reaction .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is relatively stable under normal conditions, but it should be kept away from strong oxidizing agents to avoid dangerous reactions . The SM coupling reaction, in which the compound acts as a reagent, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability are likely to be high under a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
They are often used in the synthesis of pharmaceuticals and bioactive compounds .
Molecular Mechanism
In the context of Suzuki-Miyaura coupling reactions, it is known that boronic acids participate in transmetalation, a process where a metal atom exchanges its ligands with other atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,6-difluorophenyl)boronic acid typically involves the reaction of 2-chloro-4,6-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,6-difluorophenyl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This coupling reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
The common reagents used in Suzuki-Miyaura coupling reactions with this compound include palladium catalysts (such as Pd(PPh3)4), bases (such as potassium carbonate), and solvents (such as toluene or ethanol). The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemical Properties and Mechanism of Action
(2-Chloro-4,6-difluorophenyl)boronic acid is characterized by the molecular formula . It primarily functions as a reagent in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. The mechanism involves two key steps: oxidative addition and transmetalation, which enable the formation of complex organic molecules from simpler precursors.
Chemistry
In organic synthesis, this compound is predominantly utilized in the Suzuki-Miyaura coupling reactions to create various biaryl compounds. Its application has been demonstrated in several studies:
These reactions highlight its effectiveness in forming complex structures that are crucial for further chemical modifications.
Biology
The compound is also significant in biological research. It serves as a building block in synthesizing biologically active compounds, including potential drug candidates. For example, its derivatives have been explored for their activity against various biological targets .
Medicine
In pharmaceutical development, this compound is employed to synthesize molecules with therapeutic potential. Its role in drug discovery is underscored by its utility in creating compounds that exhibit desired biological activities.
Industry
The compound finds applications in producing organic materials such as polymers and liquid crystals. These materials are essential in electronics and display technologies due to their unique electronic properties imparted by the fluorinated structure of the compound.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Synthesis of Anticancer Agents: Research has demonstrated the use of this boronic acid derivative in synthesizing compounds that show promise as anticancer agents through targeted action on specific cancer cell lines.
- Development of Liquid Crystals: The compound's unique electronic properties have been exploited in developing advanced liquid crystal displays (LCDs), enhancing performance characteristics such as response time and color accuracy.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Similar in structure but lacks the chlorine and additional fluorine atoms.
4-Chloro-2,6-difluorophenylboronic acid: Similar but with a different substitution pattern on the phenyl ring.
2,4-Dichlorophenylboronic acid: Contains two chlorine atoms instead of fluorine.
Uniqueness
(2-Chloro-4,6-difluorophenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties that can influence the reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required .
Biological Activity
(2-Chloro-4,6-difluorophenyl)boronic acid is a compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in drug development.
- Molecular Formula : C6H4ClF2B
- Molecular Weight : Approximately 186.38 g/mol
- Structure : The compound features a boronic acid functional group attached to a chlorinated and difluorinated phenyl ring, which influences its reactivity and interactions with biological targets.
Boronic acids, including this compound, are known to interact with biomolecules through reversible covalent bonding. This property is particularly significant in the context of enzyme inhibition, where boronic acids can act as inhibitors of serine proteases and other enzymes by forming stable complexes with active site residues. The presence of fluorine and chlorine substituents can enhance the stability and reactivity of these interactions.
Enzyme Inhibition
Research indicates that boronic acids can inhibit various enzymes, including:
- Proteases : They can form covalent bonds with the active site serine residue, effectively blocking substrate access.
- Kinases : Certain boronic acids have been shown to inhibit kinase activity by binding to the ATP-binding site.
For instance, studies on structurally similar compounds suggest that this compound may exhibit similar inhibitory effects due to its ability to form stable complexes with these enzymes .
Anticancer Properties
Some boronic acids have been investigated for their anticancer properties. The ability to inhibit proteasomes and other cellular pathways involved in cancer progression makes them potential candidates for cancer therapy. Preliminary studies indicate that this compound may contribute to the modulation of cell signaling pathways relevant to tumor growth .
Case Studies
- Inhibition of Proteasome Activity : A study demonstrated that a related boronic acid inhibited proteasome activity in cancer cell lines, leading to increased apoptosis. The mechanism was attributed to the compound's ability to bind covalently to the catalytic subunits of the proteasome .
- Kinase Inhibition : Another investigation revealed that fluorinated boronic acids could effectively inhibit specific kinases involved in cancer cell proliferation. The fluorine substituents were found to enhance binding affinity due to increased hydrophobic interactions .
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Potential enzyme inhibitor | Covalent binding to active site residues |
2-Fluorophenylboronic acid | Proteasome inhibition | Covalent modification |
3,4-Difluorophenylboronic acid | Kinase inhibition | Competitive inhibition at ATP-binding site |
Properties
IUPAC Name |
(2-chloro-4,6-difluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKSBWKPNRLZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263498 | |
Record name | B-(2-Chloro-4,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373393-48-6 | |
Record name | B-(2-Chloro-4,6-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373393-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Chloro-4,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-4,6-difluorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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